5a-Cdiman-mannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5a-Cdiman-mannopyranose is a synthetic carbohydrate that has been studied extensively for its potential applications in scientific research. This molecule is a modified form of mannose, a naturally occurring sugar that is found in many organisms. The modification of mannose to create 5a-Cdiman-mannopyranose has led to a molecule that has unique properties and potential applications in a variety of fields.
Wirkmechanismus
The mechanism of action of 5a-Cdiman-mannopyranose is related to its ability to bind to specific proteins. The molecule has a unique shape that allows it to interact with proteins in a specific way, which can lead to changes in their function. By studying these interactions, researchers can gain insights into the underlying mechanisms of many biological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5a-Cdiman-mannopyranose are still being studied. However, some research has suggested that this molecule may have anti-inflammatory properties, which could make it a potential therapy for diseases that involve inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 5a-Cdiman-mannopyranose for lab experiments is its unique properties. The molecule has a specific shape that allows it to interact with proteins in a specific way, which can be useful for studying carbohydrate-protein interactions. However, one of the limitations of this molecule is that it can be difficult and expensive to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 5a-Cdiman-mannopyranose. One area of interest is the development of new therapies for diseases that involve carbohydrate-protein interactions. Another potential direction is the study of the molecule's anti-inflammatory properties and its potential use as a therapy for inflammatory diseases.
In conclusion, 5a-Cdiman-mannopyranose is a synthetic carbohydrate that has unique properties and potential applications in a variety of fields. Its ability to interact with proteins in a specific way makes it a valuable tool for studying carbohydrate-protein interactions, and its potential anti-inflammatory properties make it a potential therapy for diseases that involve inflammation. While there are limitations to its use in lab experiments, the future directions for research involving this molecule are vast and exciting.
Synthesemethoden
The synthesis of 5a-Cdiman-mannopyranose is a complex process that involves several steps. The starting material is mannose, which is modified using a series of chemical reactions to create the final product. One of the key steps in the synthesis process is the introduction of a cyclopentene ring into the molecule, which gives it its unique properties.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5a-Cdiman-mannopyranose in scientific research are vast. One of the primary uses of this molecule is in the study of carbohydrate-protein interactions. Carbohydrate-protein interactions play a critical role in many biological processes, including cell signaling and immune response. By studying these interactions using 5a-Cdiman-mannopyranose, researchers can gain a better understanding of how these processes work and potentially develop new therapies for diseases.
Eigenschaften
CAS-Nummer |
148253-87-6 |
---|---|
Produktname |
5a-Cdiman-mannopyranose |
Molekularformel |
C19H34O15 |
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-[[2,4,5-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O15/c20-2-7-11(25)13(27)15(29)18(32-7)31-4-5-1-6(22)10(24)17(9(5)23)34-19-16(30)14(28)12(26)8(3-21)33-19/h5-30H,1-4H2 |
InChI-Schlüssel |
ZGQJSNHXYLFUGJ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |
Kanonische SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |
Synonyme |
5a-carba-3,6-di-O-mannopyranosylmannopyranose 5a-CdiMan-mannopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.